molecular formula C35H64O7 B065227 Isoannonacin CAS No. 170900-30-8

Isoannonacin

Cat. No.: B065227
CAS No.: 170900-30-8
M. Wt: 596.9 g/mol
InChI Key: DGQPZGGOYKKJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoannonacin a, also known as annonacin-A-one, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Thus, this compound a is considered to be a fatty alcohol lipid molecule. This compound a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound a has been primarily detected in urine. Within the cell, this compound a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound a can be found in fruits. This makes this compound a a potential biomarker for the consumption of this food product.

Properties

CAS No.

170900-30-8

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

5-[6,11-dihydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(37)18-13-12-14-20-30-26-28(25-27(2)36)35(40)41-30/h28-34,37-39H,3-26H2,1-2H3

InChI Key

DGQPZGGOYKKJLX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O

melting_point

91-92°C

Key on ui other cas no.

123266-22-8

physical_description

Solid

Synonyms

annonacin-A-one
annonacin-A-one, ((2,4-cis)-10R)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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